molecular formula C11H8BrClN4O B5805102 N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylurea

N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylurea

Katalognummer B5805102
Molekulargewicht: 327.56 g/mol
InChI-Schlüssel: MXSHVJMHUUHFLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylurea, commonly known as Br-CPI, is a chemical compound that has been extensively studied for its potential applications in various fields of science. Br-CPI is a member of the urea family of compounds and is synthesized through a multi-step process involving several chemical reactions.

Wissenschaftliche Forschungsanwendungen

Br-CPI has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, Br-CPI has been investigated for its potential as an anticancer agent. Studies have shown that Br-CPI can induce apoptosis in cancer cells by inhibiting the activity of the protein kinase CK2. Br-CPI has also been studied for its potential as an anti-inflammatory agent. Studies have shown that Br-CPI can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
In the field of material science, Br-CPI has been investigated for its potential as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. Br-CPI has been used as a linker in the synthesis of MOFs with high surface area and gas adsorption capacity.

Wirkmechanismus

The mechanism of action of Br-CPI in cancer cells involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is overexpressed in many types of cancer cells. CK2 plays a role in cell proliferation, survival, and angiogenesis. Br-CPI binds to the ATP-binding site of CK2 and inhibits its activity, leading to the induction of apoptosis in cancer cells.
In macrophages, the mechanism of action of Br-CPI involves the inhibition of the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Br-CPI inhibits the activation of the NF-κB pathway, which is a key regulator of the inflammatory response.
Biochemical and Physiological Effects
Br-CPI has been shown to have significant biochemical and physiological effects in vitro and in vivo. In cancer cells, Br-CPI induces apoptosis by activating caspase-3 and cleaving PARP. In macrophages, Br-CPI inhibits the production of pro-inflammatory cytokines by inhibiting the activation of the NF-κB pathway. In animal models, Br-CPI has been shown to inhibit tumor growth and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

Br-CPI has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and stability. Br-CPI has been extensively studied, and its mechanism of action is well understood. However, Br-CPI also has some limitations. It is a highly reactive compound and requires careful handling. Br-CPI is also relatively expensive, which may limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for Br-CPI research. In the field of medicinal chemistry, Br-CPI analogs with improved potency and selectivity could be developed. Br-CPI could also be combined with other anticancer agents to enhance its efficacy. In the field of material science, Br-CPI could be used as a building block for the synthesis of MOFs with specific properties, such as increased selectivity for gas separation. Finally, the potential use of Br-CPI as an anti-inflammatory agent in the treatment of inflammatory diseases could be explored further.
Conclusion
In conclusion, N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylurea, or Br-CPI, is a chemical compound that has been extensively studied for its potential applications in various fields of science. Br-CPI is synthesized through a multi-step process involving several chemical reactions. Br-CPI has been investigated for its potential as an anticancer agent, anti-inflammatory agent, and building block for the synthesis of MOFs. Br-CPI has significant biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for Br-CPI research, including the development of analogs with improved potency and selectivity and the exploration of its potential as an anti-inflammatory agent.

Synthesemethoden

The synthesis of Br-CPI involves a multi-step process that starts with the reaction of 4-bromo-2-chloroaniline with potassium carbonate in dimethyl sulfoxide (DMSO) to form 4-bromo-2-chlorophenyl isocyanate. The isocyanate is then reacted with 2-pyrazinecarboxylic acid in DMSO to form Br-CPI. The synthesis method has been optimized to achieve high yields and purity of Br-CPI.

Eigenschaften

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-pyrazin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN4O/c12-7-1-2-9(8(13)5-7)16-11(18)17-10-6-14-3-4-15-10/h1-6H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSHVJMHUUHFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylurea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.